molecular formula C20H18O6 B3265346 Platanetin CAS No. 40451-44-3

Platanetin

Cat. No.: B3265346
CAS No.: 40451-44-3
M. Wt: 354.4 g/mol
InChI Key: NJAZWJCUXUMCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platanetin is a 3,5,7,8-tetrahydroxy, 6-isoprenyl flavone (C20H18O6) isolated from the bud scales of the plane tree, Platanus acerifolia Willd. . This compound is recognized as one of the most active natural uncouplers of oxidative phosphorylation identified to date . Its high lipophilicity, conferred by the isoprenyl chain, and the presence of easily dissociable hydroxyl groups enable it to function as a potent protonophore, facilitating H+ transfer across the mitochondrial inner membrane . Studies on isolated plant mitochondria demonstrate that this compound achieves full uncoupling at concentrations as low as 2 µM with succinate as a substrate, an activity comparable to the synthetic uncoupler carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) . A second principal activity of this compound is its potent and selective inhibition of the exogenous NADH dehydrogenase located on the outer surface of the inner mitochondrial membrane . Research indicates a 50% inhibition of the NADH oxidation rate at a 2 µM concentration, making it a valuable tool for probing the alternative electron transport pathways in plant and fungal systems . At higher concentrations (≥10 µM), this compound can also mediate a KCN-insensitive and salicylhydroxamic acid (SHAM)-insensitive electron transfer from flavoproteins in the mitochondrial inner membrane directly to oxygen, showcasing its additional redox properties . Due to these multifaceted mechanisms, this compound is an essential reagent for researchers investigating plant bioenergetics, fungal metabolism, mitochondrial physiology, and the function of non-phosphorylating bypass enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAZWJCUXUMCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Botanical Sourcing of Platanetin

Isolation and Identification from Platanus acerifolia (Plane Tree)

Platanetin has been successfully isolated and its structure identified from the bud scales of the London Plane Tree (Platanus acerifolia Willd.). nih.gov It is chemically classified as a 3,5,7,8-tetrahydroxy, 6-isoprenyl flavone (B191248). nih.gov The process of identifying this complex organic molecule involves the extraction of chemical constituents from the plant material, followed by separation and purification techniques to isolate the individual compounds.

The definitive structural elucidation of this compound is achieved through various spectroscopic methods. Techniques such as homonuclear and heteronuclear correlation Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, NOESY, HSQC, and HMBC experiments, are instrumental in determining the precise arrangement of atoms within the molecule. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition and molecular weight. nih.govresearchgate.net

Distribution and Accumulation within Specific Plant Tissues and Secretions

Current research indicates that this compound is notably concentrated in the bud scales of Platanus acerifolia. nih.gov These specialized leaves serve to protect the delicate developing buds and are a primary site for the accumulation of this particular flavonoid. While the presence of this compound is well-documented in the bud scales, further research is needed to ascertain its distribution and concentration in other tissues of the Plane tree, such as the leaves, bark, and wood. Phytochemical analyses of Platanus species have revealed that different parts of the tree, including the leaves, fruits, and trunk, contain a diverse array of phenolic compounds, but the specific localization of this compound remains an area for more detailed investigation. mdpi.com

Contextualization within the Platanus Genus Phytochemistry

The genus Platanus is characterized by a rich and diverse phytochemical profile. The presence of this compound, an isoprenylated flavonol, is consistent with the known chemistry of this genus, which is a significant source of various flavonoids and other related phenolic compounds. nih.govresearchgate.netnih.govnih.gov

Studies of Platanus acerifolia and the closely related Platanus orientalis have led to the isolation of a wide spectrum of natural products. The bud secretions, in particular, are a rich reservoir of secondary metabolites. In addition to this compound, phytochemical investigations have identified numerous other compounds, providing a broader context for the chemical ecology of the Plane tree.

Compound ClassSpecific Compounds Identified in Platanus Genus
Flavonols and Flavonol GlycosidesKaempferol, Quercetin, Myricetin, Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside (Z, E-platanoside), Kaempferol-3-O-α-l-(2″,3″-di-E-p-coumaroyl)-rhamnopyranoside (E, E-platanoside), Quercetin-3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside (E,Z-3′-hydroxyplatanoside), Quercetin-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside (Z,E-3′-hydroxyplatanoside) nih.govresearchgate.net
Isoprenylated FlavonolsO-isoprenylated flavonols, α,α-dimethylallyl flavonol nih.govresearchgate.net
DihydrochalconesVarious dihydrochalcones have been reported. nih.govresearchgate.net
CoumarinsFuranocoumarins nih.govresearchgate.net
TerpenoidsBetulinic acid, other various terpenoids nih.govresearchgate.net
Cyanogenic GlycosidesDerivatives of tyrosine researchgate.net
ProanthocyanidinsProdelphinidin researchgate.net

The chemical landscape of the Platanus genus is dominated by these classes of compounds, which contribute to the tree's biological and ecological characteristics. The occurrence of this compound alongside these other metabolites underscores the complex biosynthetic pathways active within the Plane tree.

Biosynthesis and Metabolic Pathways of Platanetin in Plants

General Biosynthetic Routes for Flavonoid Scaffolds

The core C6-C3-C6 structure of all flavonoids is synthesized via the phenylpropanoid pathway. wikipedia.orgmdpi.com This metabolic route begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. frontiersin.orgnih.gov

The initial steps, often referred to as the general phenylpropanoid pathway, convert L-phenylalanine into 4-coumaroyl-CoA. This conversion is catalyzed by a sequence of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. frontiersin.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.org

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A molecule, resulting in the formation of 4-coumaroyl-CoA, a central intermediate. nih.govfrontiersin.org

The formation of the characteristic flavonoid skeleton begins when one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA, the latter being derived from primary carbohydrate metabolism via acetyl-CoA. nih.govnih.gov This crucial reaction is catalyzed by Chalcone (B49325) Synthase (CHS) , a key enzyme that initiates the flavonoid-specific branch of the pathway. oup.com The product of this reaction is a chalcone, specifically naringenin (B18129) chalcone. nih.gov

Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form the flavanone (B1672756) naringenin. oup.comnih.gov Naringenin is a pivotal intermediate, serving as the precursor for numerous classes of flavonoids, including the flavones to which Platanetin belongs. oup.com Further modifications, such as hydroxylation and the formation of a double bond in the C-ring by enzymes like flavone (B191248) synthase (FNS), convert flavanones into flavones, establishing the core scaffold for this compound. nih.govnih.gov

Enzymatic Steps and Genetic Regulation of Isoprenylation in this compound Formation

A defining feature of this compound is the isoprenyl (specifically, a dimethylallyl) group attached at the C-6 position of the flavonoid A-ring. This modification is a critical step that enhances the lipophilicity and biological activity of the molecule. nih.gov The addition of this group is catalyzed by a class of enzymes known as aromatic prenyltransferases (PTs) . nih.gov

The enzymatic isoprenylation step involves the coupling of a flavonoid acceptor molecule with an isoprenoid donor. kyoto-u.ac.jp

Enzyme: A flavonoid-specific C6-prenyltransferase. While the precise enzyme for this compound biosynthesis has not been isolated from Platanus acerifolia, studies on other plants have characterized similar enzymes. For instance, SfG6DT from Sophora flavescens is regiospecific for isoflavone (B191592) prenylation at the C-6 position. researchgate.net These enzymes are typically membrane-bound and exhibit high specificity for both the flavonoid substrate and the position of prenylation. acs.orgnih.gov

Isoprenoid Donor: The prenyl group is supplied by dimethylallyl diphosphate (B83284) (DMAPP) , an activated five-carbon isoprene (B109036) unit. nih.govwikipedia.org DMAPP is produced by the plant's primary metabolism through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov

Reaction: The prenyltransferase catalyzes the electrophilic substitution of the flavonoid A-ring with the dimethylallyl cation derived from DMAPP, forming a stable C-C bond at the electron-rich C-6 position. mdpi.com

The genetic regulation of this compound formation is complex, involving control over both the flavonoid and isoprenoid precursor pathways. The expression of genes encoding the core flavonoid biosynthetic enzymes (PAL, C4H, 4CL, CHS, CHI) is tightly controlled by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. nih.govfrontiersin.org These transcription factor complexes coordinate the expression of pathway genes in response to developmental cues and environmental stimuli. sci-hub.se

Interactive Data Table: Key Enzymes in Flavonoid Scaffolding and Prenylation

EnzymeAbbreviationEC NumberFunction in Pathway
Phenylalanine ammonia-lyasePAL4.3.1.24Converts L-phenylalanine to cinnamic acid. frontiersin.org
Cinnamate 4-hydroxylaseC4H1.14.14.91Hydroxylates cinnamic acid to p-coumaric acid. frontiersin.org
4-Coumarate:CoA ligase4CL6.2.1.12Activates p-coumaric acid to 4-coumaroyl-CoA. nih.gov
Chalcone SynthaseCHS2.3.1.74Condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. oup.com
Chalcone IsomeraseCHI5.5.1.6Cyclizes naringenin chalcone to the flavanone naringenin. nih.gov
Aromatic PrenyltransferasePT2.5.1.-Transfers a dimethylallyl group from DMAPP to the flavonoid scaffold. nih.gov

Intermediates and Precursors in this compound Biosynthesis

The synthesis of this compound relies on precursors from distinct metabolic pathways. The journey from simple primary metabolites to the final complex structure involves several key intermediates.

Primary Precursors:

L-Phenylalanine: An aromatic amino acid supplied by the shikimate pathway, it provides the B-ring and the C3-bridge of the flavonoid skeleton. wikipedia.org

Malonyl-CoA: Derived from the carboxylation of acetyl-CoA, it serves as the building block for the A-ring of the flavonoid structure. nih.gov

Dimethylallyl Diphosphate (DMAPP): A five-carbon isoprenoid unit synthesized from the MVA or MEP pathway, it acts as the donor for the isoprenyl side chain. nih.govpnas.org

Key Phenylpropanoid and Flavonoid Intermediates: The pathway proceeds through a series of stable intermediates, each representing a step closer to the final product.

Cinnamic Acid and p-Coumaric Acid: The initial products of the general phenylpropanoid pathway after the deamination and hydroxylation of phenylalanine. frontiersin.org

4-Coumaroyl-CoA: The activated thioester that enters the flavonoid-specific pathway. nih.gov

Naringenin Chalcone: The first C15 compound formed, representing the open-chain flavonoid precursor. nih.gov

Naringenin: The flavanone produced by the cyclization of the chalcone, a central branching point for different flavonoid classes. oup.com

3,5,7,8-Tetrahydroxyflavone: This is the putative direct flavonoid precursor for the isoprenylation step. To arrive at this structure from naringenin, a series of enzymatic modifications must occur, including the introduction of a double bond in the C-ring to form a flavone, and subsequent hydroxylations at the C-3 and C-8 positions.

The final step in the biosynthesis is the attachment of the dimethylallyl group from DMAPP to the C-6 position of 3,5,7,8-tetrahydroxyflavone, yielding this compound.

Interactive Data Table: Precursors and Intermediates in this compound Biosynthesis

Compound NameClassRole in PathwayOriginating Pathway
L-PhenylalanineAmino AcidPrimary PrecursorShikimate Pathway
Malonyl-CoAAcyl-CoAPrimary PrecursorAcetate/Malonate Pathway
Dimethylallyl DiphosphateIsoprenoidPrimary Precursor (Prenyl Donor)MVA / MEP Pathway
p-Coumaric AcidPhenylpropanoidIntermediatePhenylpropanoid Pathway
4-Coumaroyl-CoAPhenylpropanoidIntermediatePhenylpropanoid Pathway
Naringenin ChalconeChalconeFlavonoid IntermediateFlavonoid Biosynthesis
NaringeninFlavanoneFlavonoid IntermediateFlavonoid Biosynthesis
3,5,7,8-TetrahydroxyflavoneFlavonePenultimate Precursor (Acceptor)Flavonoid Biosynthesis

Advanced Synthetic Methodologies for Platanetin and Its Analogs

Strategies for the Organic Synthesis of Prenylated Flavonoid Structures

Organic synthesis of prenylated flavonoids typically involves multi-step sequences. A common strategy involves the protection of hydroxyl groups on the flavonoid scaffold, followed by O-prenylation. rsc.org This O-prenylated intermediate then undergoes a Claisen rearrangement to yield the desired C-prenylated isomer. rsc.org Finally, the protecting groups are removed through deprotection. rsc.org

Alternative organic approaches include the use of Suzuki-Miyaura cross-coupling reactions. rsc.org This method requires the prior synthesis of appropriate halide or boronic acid derivatives of the flavonoid and the prenyl group. rsc.org

While organic synthesis offers versatility in creating a wide range of structures, it can be challenged by low efficiency, complex reaction conditions, and time-consuming processes, particularly for large-scale production. wur.nl

Chemoenzymatic or Biotechnological Approaches to Platanetin Synthesis

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic catalysis to achieve selective and efficient transformations. mdpi.com Enzymes, particularly prenyltransferases, play a key role in the biosynthesis of prenylated flavonoids in nature by catalyzing the regioselective transfer of a prenyl group (often from dimethylallyl diphosphate (B83284), DMAPP) to a flavonoid skeleton. mdpi.comresearchgate.netresearchgate.net

Biotechnological approaches, such as metabolic engineering of microorganisms, offer a promising alternative for producing prenylated flavonoids. nih.govwur.nl Organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli have been engineered to incorporate the necessary enzymatic pathways for flavonoid biosynthesis and prenylation. nih.govwur.nl This involves introducing genes encoding enzymes from the phenylpropanoid pathway, which leads to the formation of the flavonoid scaffold, and flavonoid-specific prenyltransferases. nih.govwur.nl

Research in this area focuses on optimizing the production of the prenyl donor (DMAPP) and enhancing the activity and substrate specificity of the prenyltransferases within the host organism. nih.govwur.nl While plant-based production of prenylated flavonoids often suffers from low efficiency, metabolic engineering in microorganisms shows potential for higher yields and scalability. wur.nl

Development of Synthetic Reference Compounds for Biological Research

The availability of pure and well-characterized synthetic samples of this compound and its analogs is crucial for accurate biological research. Synthetic methodologies, both organic and chemoenzymatic, facilitate the creation of these reference compounds. These synthetic standards are essential for:

Confirming the identity and purity of compounds isolated from natural sources.

Conducting structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity.

Providing reliable materials for in vitro and in vivo biological assays.

The development of efficient synthetic routes ensures a consistent and sufficient supply of these compounds, overcoming the limitations of isolation from natural sources, which can be subject to variations in yield and availability.

Interactions with Mitochondrial Respiratory Chain Components

This compound's most well-documented effects are centered on its interference with the mitochondrial electron transport chain (ETC) and the process of oxidative phosphorylation in plants. nih.govoup.com The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors, a process that is coupled with the pumping of protons to generate a proton motive force for ATP synthesis. nih.govmdpi.com this compound interacts with this system at multiple levels.

A primary and highly specific effect of this compound is the inhibition of the external NADH dehydrogenase of the inner mitochondrial membrane in plant mitochondria. nih.govoup.com Plant mitochondria possess an external, rotenone-insensitive NADH dehydrogenase that can oxidize NADH from the cytosol. core.ac.uknih.gov this compound selectively targets this enzyme.

Research conducted on mitochondria isolated from potatoes and mung beans has demonstrated this potent inhibitory action. nih.govoup.com The inhibition is concentration-dependent, with a 50% reduction in the rate of NADH oxidation observed at a this compound concentration of 2 micromolar (µM). nih.govcore.ac.ukoup.com This inhibitory activity is attributed to the combination of its flavonoid structure and the lipophilic nature conferred by the isoprenyl side chain, which facilitates its interaction with the membrane-bound enzyme complex. nih.gov

Table 1: Inhibitory Effect of this compound on Exogenous NADH Dehydrogenase
ParameterValueSource MitochondriaReference
IC₅₀ (50% Inhibition Concentration)2 µMPotato and Mung Bean nih.govcore.ac.ukoup.com

In addition to its inhibitory effects, this compound is a powerful uncoupler of oxidative phosphorylation. nih.govoup.com Uncouplers are compounds that disrupt the link between electron transport and ATP synthesis. nih.govyoutube.com They dissipate the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP. youtube.comyoutube.com

This compound's uncoupling activity is considered its other major effect on mitochondria. nih.gov Studies have shown that it achieves full uncoupling at a concentration of 2 µM when succinate (B1194679) is used as the respiratory substrate. nih.govoup.com Its potency is comparable to that of the well-known synthetic uncoupler carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). nih.govoup.com This makes this compound the most potent natural uncoupler identified to date. nih.govoup.com

The mechanism underlying this compound's uncoupling effect is its activity as a protonophore. nih.govnih.gov Protonophores are lipid-soluble weak acids that can transport protons across a lipid membrane, thereby short-circuiting the proton gradient established by the electron transport chain. nih.govnih.govnih.gov

This compound's chemical structure is well-suited for this function. It possesses easily dissociable hydroxyl groups that can accept and release protons, and its high lipophilicity allows it to readily diffuse across the hydrophobic core of the inner mitochondrial membrane. nih.govcore.ac.ukoup.com This potent proton-carrying capability facilitates the transfer of H+ ions from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase channel and thus uncoupling respiration from phosphorylation. nih.govnih.gov

At concentrations higher than those required for its inhibitory and uncoupling effects (10 µM and above), this compound exhibits an additional mechanism of action. nih.govoup.com It can directly interact with the electron transport chain to transfer electrons from the inner mitochondrial membrane to molecular oxygen (O₂). nih.govoup.com

This alternative electron transfer pathway is insensitive to inhibitors like potassium cyanide (KCN) and salicylhydroxamic acid (SHAM). nih.govoup.com The branching point for this electron transfer is located at the level of flavoproteins within the respiratory chain. nih.govcore.ac.ukoup.com This activity is not observed when succinate is the substrate, indicating a specific point of interaction. nih.gov The redox properties of this compound are consistent with its ability to act as an electron carrier in this manner. nih.govoup.com

Effects on Cellular Bioenergetics and ATP Homeostasis

The direct interactions of this compound with the mitochondrial respiratory chain have profound consequences for cellular bioenergetics and the maintenance of ATP homeostasis. By uncoupling oxidative phosphorylation, this compound effectively halts mitochondrial ATP synthesis. nih.govnih.govyoutube.com The energy generated from electron transport is dissipated as heat instead of being used to phosphorylate ADP to ATP. google.com

This disruption of the primary ATP-generating pathway forces cells to rely on less efficient processes like glycolysis to meet their energy demands. The specific inhibition of NADH dehydrogenase further compounds this energy crisis by restricting the entry of electrons into the respiratory chain from cytosolic NADH. nih.gov The combined effects lead to a significant decrease in the cellular ATP pool, disrupting the energy balance required for numerous cellular processes, including biosynthesis, transport, and maintenance of ion gradients.

Modulation of Related Signaling Pathways and Cellular Processes

The impact of this compound on mitochondrial function suggests a potential for modulating various cellular signaling pathways, although specific research on this aspect of its activity is limited. Mitochondria are central signaling hubs, and changes in their functional state, such as altered membrane potential, ATP levels, and production of reactive oxygen species (ROS), can trigger a wide array of cellular responses. nih.govmdpi.com

Disruption of the electron transport chain and uncoupling of oxidative phosphorylation, as caused by this compound, are known to affect ROS production and alter the cellular redox state. mdpi.com Such changes can influence pathways involved in stress responses, inflammation, and programmed cell death (apoptosis). nih.gov For example, a severe drop in ATP levels can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.gov However, direct experimental evidence linking this compound to the modulation of specific signaling cascades like AMPK or others remains an area for further investigation.

Mentioned Compounds

Table 2: List of Chemical Compounds
Compound Name
Adenosine (B11128) diphosphate (ADP)
Adenosine triphosphate (ATP)
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP)
Nicotinamide adenine (B156593) dinucleotide (NADH)
This compound
Potassium cyanide (KCN)
Rotenone
Salicylhydroxamic acid (SHAM)
Succinate

Comparative Analysis with Other Mitochondrial Uncouplers and Inhibitors

This compound exhibits a dual mechanism of action on mitochondria, functioning as both a potent protonophore uncoupler and a selective inhibitor of the electron transport chain. This multifaceted activity distinguishes it from classical mitochondrial modulators that typically possess a single, more targeted mechanism. A comparative analysis with well-characterized uncouplers and inhibitors is essential to contextualize its unique effects on mitochondrial bioenergetics.

Comparison with Protonophore Uncouplers: FCCP

The most direct comparison for this compound's uncoupling activity is with synthetic protonophores like carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). Both this compound and FCCP are lipophilic weak acids that can traverse the inner mitochondrial membrane. nih.govnih.gov They function by picking up protons from the intermembrane space, diffusing across the membrane, and releasing the protons into the matrix, thereby dissipating the proton-motive force that drives ATP synthesis. wikipedia.orgnih.gov This process uncouples oxygen consumption from ATP production, leading to an increase in respiration rate without commensurate ATP generation, dissipating the energy as heat. wikipedia.orgyoutube.com

Research on isolated plant mitochondria has demonstrated that this compound's uncoupling activity is potent and comparable to that of FCCP. nih.gov Full uncoupling with succinate as the substrate is achieved at a 2 micromolar concentration of this compound, highlighting its status as the most active natural uncoupler identified to date. nih.gov This high activity is attributed to the presence of easily dissociable hydroxyl groups and the high lipophilicity conferred by its isoprenyl chain, which facilitate efficient proton transport across the mitochondrial inner membrane. nih.gov While both compounds act as protonophores, this compound's natural origin contrasts with the synthetic nature of FCCP.

Table 1: Comparative Features of this compound and FCCP

Feature This compound Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP)
Primary Mechanism Protonophore (Uncoupler) Protonophore (Uncoupler)
Origin Natural (from Platanus acerifolia) Synthetic
Key Structural Features for Activity Lipophilic isoprenyl chain, dissociable hydroxyl groups Lipophilic phenylhydrazone structure, acidic proton
Effect on Proton Gradient Dissipates proton gradient Dissipates proton gradient
Effect on Respiration Stimulates (uncouples from ATP synthesis) Stimulates (uncouples from ATP synthesis)
Effect on ATP Synthesis Inhibits (by dissipating proton motive force) Inhibits (by dissipating proton motive force)
Reported Effective Concentration Full uncoupling at 2 µM nih.gov Potent uncoupling activity, often used in low µM range nih.govresearchgate.net

Comparison with Electron Transport Chain (ETC) Inhibitors: Rotenone

Beyond its uncoupling activity, this compound also functions as an inhibitor of the electron transport chain, a characteristic it shares with compounds like Rotenone. However, their sites of action differ. Rotenone is a classical and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase), blocking the transfer of electrons from NADH to coenzyme Q. quizlet.comnih.govmdpi.com This inhibition halts proton pumping at Complex I, leading to a decrease in the proton gradient, reduced oxygen consumption, and diminished ATP synthesis. quizlet.com

This compound exerts a selective inhibitory effect on the external NADH dehydrogenase of the inner mitochondrial membrane, an enzyme prominent in plant and fungal mitochondria. nih.gov A 50% inhibition of the NADH oxidation rate is observed at a 2 micromolar concentration of this compound. nih.gov This action is distinct from Rotenone's target within the mammalian Complex I core subunits. While both compounds disrupt NADH-linked respiration, their precise molecular targets within the broader category of NADH-oxidizing enzymes are different. This makes this compound a more selective inhibitor depending on the mitochondrial system being studied.

Table 2: Comparative Features of this compound and Rotenone

Feature This compound Rotenone
Primary Mechanism Inhibitor of external NADH dehydrogenase; Uncoupler Inhibitor of ETC Complex I
Site of Action External NADH dehydrogenase of the inner membrane nih.gov Complex I (NADH:ubiquinone oxidoreductase) quizlet.commdpi.com
Effect on Electron Flow Inhibits electron entry from external NADH nih.gov Blocks electron transfer from NADH to Coenzyme Q quizlet.com
Effect on Respiration Inhibits NADH-linked respiration; uncoupling effect can stimulate respiration with other substrates nih.gov Inhibits NADH-linked respiration and oxygen consumption quizlet.com
Effect on ATP Synthesis Inhibits (via both inhibition and uncoupling) Inhibits (by blocking the ETC)
Reported Inhibitory Concentration 50% inhibition of NADH oxidation at 2 µM nih.gov Potent inhibitor, effective at nanomolar to low micromolar concentrations mdpi.com

Comparison with ATP Synthase Inhibitors: Oligomycin

Oligomycin provides a contrasting mechanism of mitochondrial inhibition. It does not directly interact with the electron transport chain or act as a protonophore. Instead, Oligomycin specifically targets the Fₒ subunit of ATP synthase (Complex V). quizlet.comnih.gov By blocking the proton channel of ATP synthase, Oligomycin directly prevents the re-entry of protons into the mitochondrial matrix, thereby halting ATP synthesis. nih.govnih.gov This blockage of proton flow causes the proton gradient to build up to a point where the energy from electron transport is insufficient to pump more protons against the steep gradient, leading to a secondary inhibition of the electron transport chain and a decrease in oxygen consumption. quizlet.comembopress.org

This compound's mechanism is fundamentally different. As an uncoupler, it dissipates the proton gradient that Oligomycin helps to hyperpolarize (build up). nih.gov While both compounds ultimately lead to a cessation of ATP synthesis, they do so via opposing effects on the proton-motive force. This compound inhibits ATP synthesis by removing the driving force (the proton gradient), whereas Oligomycin inhibits the ATP synthase enzyme directly, which consequently enhances the proton gradient until the ETC stalls. quizlet.comembopress.org

Table 3: Comparative Features of this compound and Oligomycin

Feature This compound Oligomycin
Primary Mechanism Uncoupler; Inhibitor of external NADH dehydrogenase Inhibitor of ATP Synthase (Complex V)
Site of Action Inner mitochondrial membrane (proton shuttling); External NADH dehydrogenase nih.gov Fₒ subunit of ATP synthase quizlet.comnih.gov
Effect on Proton Gradient Dissipates proton gradient nih.gov Increases (hyperpolarizes) proton gradient quizlet.comembopress.org
Effect on Respiration Stimulates (uncoupling effect) or inhibits (NADH dehydrogenase inhibition) nih.gov Inhibits (due to buildup of proton gradient) quizlet.com
Effect on ATP Synthesis Inhibits (by dissipating proton motive force) nih.gov Inhibits (by blocking the ATP synthase enzyme) nih.gov
Dual Functionality Yes (Uncoupler and ETC inhibitor) No (Specific ATP synthase inhibitor)

Table of Compounds

Table 4: List of Chemical Compounds Mentioned

Compound Name Class
Platanetin Prenylated Flavone (B191248)
Phenylalanine Amino Acid
Cinnamic acid Phenylpropanoid
p-Coumaroyl-CoA Phenylpropanoid
Malonyl-CoA Acyl-CoA
Chalcone (B49325) Flavonoid Precursor
Flavanone (B1672756) Flavonoid
Dimethylallyl pyrophosphate (DMAPP) Isoprenoid Precursor
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) Synthetic Uncoupler
Z,E-platanoside Flavonoid Glycoside
E,E-platanoside Flavonoid Glycoside
Quercetin Flavonol

Structure Activity Relationship Sar Studies of Platanetin and Its Derivatives

Influence of the Isoprenyl (Dimethylallyl) Substituent on Biological Activity and Selectivity

The presence of an isoprenyl (or dimethylallyl) group at the C-6 position of Platanetin's A-ring is a defining feature that significantly impacts its biological profile. This bulky, nonpolar substituent is a key contributor to the molecule's high lipophilicity. nih.gov Research indicates that this isoprenyl-driven lipophilicity is likely a primary reason for this compound's potent and selective inhibitory effect on the external NADH dehydrogenase of the inner mitochondrial membrane. nih.gov A 50% inhibition of the NADH oxidation rate has been observed at a concentration of just 2 micromolar. nih.gov

The isoprenyl chain enhances the molecule's ability to associate with and penetrate lipid-rich biological membranes, such as the mitochondrial inner membrane, facilitating its interaction with membrane-bound enzymes. nih.gov In the broader context of flavonoids, prenylation (the addition of an isoprenyl group) is a well-known structural modification that often enhances biological activity. For instance, prenylation of other flavonoids has been shown to improve antibacterial and antioxidant activities by increasing their affinity for cell membranes and specific protein targets. mdpi.com Therefore, the isoprenyl group on this compound acts as a critical determinant of both its potency as an enzyme inhibitor and its selectivity toward membrane-associated targets. nih.gov

Role of Hydroxyl Group Position and Number on Proton Transfer and Enzyme Inhibition

The number and placement of hydroxyl (-OH) groups on the flavonoid scaffold are paramount to the bioactivity of this compound and its derivatives, influencing everything from proton transfer capabilities to enzyme inhibition. nih.govresearchgate.net

Proton Transfer: this compound possesses "easily dissociable hydroxyl groups" which, in conjunction with its high lipophilicity, enable potent proton (H+) transfer across the mitochondrial inner membrane. nih.gov This activity, which underlies its function as a powerful uncoupler of oxidative phosphorylation, is comparable to that of well-known synthetic uncouplers. nih.gov The mechanism of proton transfer can occur through complex pathways, including stepwise electron transfer-proton transfer (ET-PT) or concerted proton-coupled electron transfer (PCET), where the hydroxyl group acts as the proton donor. mdpi.com The specific arrangement of hydroxyl groups on this compound's A and B rings creates an electronic environment that facilitates this proton dissociation, a key step in its uncoupling function. nih.gov In photosynthetic reaction centers, the reorientation of a serine hydroxyl group in response to an electron transfer event is critical for creating a proton transfer pathway, illustrating the dynamic role hydroxyl groups play in biological proton transport. nih.gov

Enzyme Inhibition: The hydroxylation pattern is a well-established determinant of flavonoid-enzyme interactions. General SAR studies on flavonoids reveal that hydroxylation on the A and B rings typically improves inhibition against various enzymes. researchgate.net For instance, hydroxylation at positions C-5 and C-7 on the A-ring and at C-3' and C-4' on the B-ring significantly enhances inhibitory activity against digestive enzymes. researchgate.net The presence of multiple hydroxyl groups allows for the formation of hydrogen bonds with amino acid residues in the active site of target proteins, a crucial factor for stable binding and inhibition. researchgate.net The antioxidant activity of flavonoids, a form of enzyme modulation, also depends heavily on the number and position of hydroxyl groups. mdpi.comnih.gov Studies on other flavonoids demonstrate a clear correlation between the number of B-ring hydroxyls and antioxidant potency, as shown in the table below.

CompoundNumber of B-Ring -OH GroupsAntioxidant Activity (DPPH Scavenging IC₅₀, µM)PKCδ Inhibition (%)
Pinocembrin044.9 ± 0.5776.8
Naringenin (B18129)130.2 ± 0.6172.6
Eriodictyol217.4 ± 0.4063.4

This data illustrates that an increase in B-ring hydroxyl groups can significantly enhance biological activity, a principle that applies to the design and analysis of this compound derivatives.

Impact of Molecular Lipophilicity on Cellular Uptake and Membrane Interaction

Molecular lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical physicochemical property that governs the cellular uptake and membrane interaction of this compound. nih.gov The high lipophilicity of this compound, largely attributed to its isoprenyl substituent, is fundamental to its biological effects, particularly its interaction with mitochondria. nih.govnih.gov

Lipophilic compounds can more readily traverse the lipid bilayer of cell membranes via passive diffusion, whereas hydrophilic molecules often require active transport mechanisms. mdpi.com This enhanced membrane permeability allows this compound to efficiently reach intracellular targets, such as the inner mitochondrial membrane. nih.gov Its lipophilicity enables it to act as a potent protonophore, shuttling protons across the membrane and uncoupling oxidative phosphorylation. nih.gov The ability of lipophilic cations to accumulate within mitochondria is a known phenomenon driven by the large mitochondrial membrane potential, a principle that has been exploited to target antioxidants and other bioactive molecules to this organelle. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjcpjournal.org For this compound and its analogs, QSAR models can be developed to predict their enzyme inhibitory or antioxidant activities, thereby guiding the synthesis of new derivatives with improved potency. mdpi.comnih.gov

The development of a QSAR model involves several key steps. First, the 3D structures of a set of this compound analogs (the "training set") are determined, and a wide range of molecular descriptors are calculated. nih.gov These descriptors quantify various physicochemical properties of the molecules. mdpi.com They can be broadly categorized as:

Electronic Descriptors: Such as dipole moment, salvation energy (E_sol), and energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. These relate to how the molecule will interact with polar or charged species. jcpjournal.orgnih.gov

Steric/Topological Descriptors: These describe the size, shape, and branching of the molecule (e.g., molecular weight, surface area, connectivity indices). They are crucial for understanding how a molecule fits into an enzyme's active site. mdpi.com

Lipophilicity/Hydrophobicity Descriptors: Such as LogP or hydrophobic zone parameters (e.g., vsurf_DW23), which quantify the molecule's lipophilicity and influence membrane permeability and hydrophobic interactions. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.comnih.govnih.gov

A typical QSAR equation might look like: Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

The validity and predictive power of the resulting model are assessed using statistical parameters such as the correlation coefficient (R²), which should be high for the training set, and the cross-validated correlation coefficient (Q²), which indicates the model's ability to predict the activity of new, untested compounds. nih.gov A robust QSAR model for this compound analogs would enable the rapid virtual screening of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govpharmacophorejournal.com

Descriptor TypeExample DescriptorsRelevance to Biological Activity
ElectronicDipole Moment, HOMO/LUMO Energy, Solvation EnergyGoverns electrostatic interactions, reactivity, and hydrogen bonding capacity.
Steric / TopologicalMolecular Weight, Surface Area, Connectivity IndicesRelates to the molecule's fit within a receptor or enzyme active site.
LipophilicityLogP, Hydrophobic Surface Area (vsurf_DW23)Influences membrane transport, cellular uptake, and hydrophobic interactions with the target.
StructuralNumber of OH groups, Presence of C2=C3 double bondAccounts for specific functional groups known to be critical for activity.

Pharmacological Activities of Platanetin in Pre Clinical Experimental Models

In Vitro Assessments of Biological Activity

In vitro studies provide controlled environments to investigate the direct effects of Platanetin on biological systems, ranging from isolated organelles to whole cells.

Application in Isolated Mitochondrial Systems (e.g., plant, animal mitochondria)

Research has explored the impact of this compound on the oxidative activities of isolated mitochondria, particularly from plant sources like potato and mung bean. nih.govoup.com A notable finding is its selective inhibitory effect on the activity of the external NADH dehydrogenase located on the inner mitochondrial membrane. nih.govoup.com This inhibition significantly affects the rate of NADH oxidation. nih.govoup.com this compound has also been identified as a potent natural uncoupler of oxidative phosphorylation in plant mitochondria. nih.govoup.com Its uncoupling activity, observed at micromolar concentrations, is comparable to that of carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), a known proton ionophore. nih.govoup.comnih.gov At higher concentrations, this compound can facilitate electron transfer from the mitochondrial inner membrane to O₂, via a pathway insensitive to KCN and salicylhydroxamic acid, branching at the level of flavoproteins. nih.govoup.com The presence of easily dissociable hydroxyl groups and its high lipophilicity, associated with the isoprenyl chain, are thought to contribute to its potent H⁺ transfer through the mitochondrial inner membrane, explaining its uncoupling activity. nih.govoup.com While studies have focused on plant mitochondria due to the compound's origin, the implications for other mitochondrial systems, including animal mitochondria, are of interest given the conserved nature of some mitochondrial processes. annualreviews.org

Table 1: Effects of this compound on Isolated Plant Mitochondria

EffectConcentration Range (µM)Key ObservationMitochondrial SourceCitation
Inhibition of external NADH dehydrogenase250% inhibition of NADH oxidation ratePotato and mung bean nih.govoup.com
Uncoupling of oxidative phosphorylation2Full uncoupling (with succinate (B1194679) as substrate)Potato and mung bean nih.govoup.com
Electron transfer to O₂≥ 10KCN- and salicylhydroxamic acid-insensitive pathwayPotato and mung bean nih.govoup.com

Enzyme Inhibition Assays and Kinetic Characterization

This compound's interaction with enzymes has been investigated, particularly concerning mitochondrial dehydrogenases. Its selective inhibition of the external NADH dehydrogenase in plant mitochondria is a key finding from in vitro studies. nih.govoup.com Enzyme inhibition assays typically involve measuring reaction rates in the presence of varying concentrations of the inhibitor and substrate to determine parameters like IC₅₀ (inhibitor concentration causing 50% inhibition) and Kᵢ (inhibition constant). researchgate.netsigmaaldrich.com For the external NADH dehydrogenase, a 50% inhibition of the NADH oxidation rate was observed at a this compound concentration of 2 µM. nih.govoup.com While specific kinetic characterization (e.g., determining the type of inhibition - competitive, non-competitive, uncompetitive - and calculating Kᵢ values) for this interaction is indicated by the observed concentration-dependent inhibition, detailed kinetic parameters beyond the IC₅₀ value of 2 µM for NADH oxidation in isolated plant mitochondria are central to understanding the precise nature of the enzyme-inhibitor interaction. nih.govoup.comsigmaaldrich.comkhanacademy.org

Cellular Bioenergetic Assays (e.g., oxygen consumption, membrane potential)

Cellular bioenergetic assays, such as measuring oxygen consumption rate (OCR) and mitochondrial membrane potential (ΔΨm), are crucial for understanding how a compound affects cellular energy metabolism. nih.govljmu.ac.ukresearchgate.netbiomol.com Changes in OCR can indicate alterations in mitochondrial respiration, while changes in ΔΨm reflect the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. researchgate.netbiomol.com Given this compound's identified activity as an uncoupler in isolated mitochondria, it would be expected to influence cellular bioenergetics. Uncoupling agents typically increase OCR by dissipating the proton gradient, thereby stimulating electron transport in the absence of ATP synthesis, and can lead to a decrease in ΔΨm. nih.govresearchgate.net While the provided search results highlight this compound's effects on isolated mitochondria, direct data from cellular bioenergetic assays measuring OCR and membrane potential in response to this compound treatment in whole cells were not explicitly detailed. Such assays would provide valuable insights into how the mitochondrial effects of this compound translate to the cellular level.

In Vivo Studies in Animal Models for Investigating Physiological Impact

In vivo studies are essential to evaluate the systemic effects of a compound and its impact on physiological processes in a complex organism. europa.eumdpi.com

Evaluation of Systemic Effects on Bioenergetic Regulation and Cellular Processes

Evaluating the systemic effects of this compound in vivo would involve assessing its impact on whole-body metabolic parameters and cellular bioenergetic regulation in various tissues. This could include measuring changes in blood glucose levels, insulin (B600854) sensitivity, lipid profiles, and energy expenditure. Furthermore, assessing the bioenergetic state of cells in different organs (e.g., liver, muscle, adipose tissue) after this compound administration could provide insights into its systemic effects on mitochondrial function and cellular energy metabolism. Techniques such as respirometry on isolated tissues or cells, or non-invasive metabolic imaging, can be employed for this purpose in animal models. nih.gov While the importance of in vivo studies for understanding systemic metabolic and bioenergetic effects is recognized, specific findings detailing the evaluation of this compound's systemic impact on bioenergetic regulation and cellular processes in animal models were not prominently featured in the provided search results.

Investigation of this compound's Activity in Pathogen-Host Interactions (e.g., mycobacteria)

Research into the pharmacological activities of this compound has extended to its potential involvement in pathogen-host interactions, particularly concerning mycobacteria. While comprehensive studies specifically detailing this compound's direct effects on Mycobacterium tuberculosis (Mtb) within the complex host environment are limited in the provided search results, related research on antimycobacterial agents and host-pathogen interactions in tuberculosis provides a relevant context.

Mycobacterium tuberculosis is known to employ sophisticated strategies to evade the host immune system and replicate within phagocytic cells, such as macrophages nih.govfrontiersin.org. These mechanisms include manipulating host cell processes, disrupting organelle integrity, delaying immune responses, and altering macrophage activity and polarization nih.govfrontiersin.orgmdpi.com. The interaction between Mtb and host cells involves the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs), leading to inflammatory responses aimed at controlling infection nih.gov. However, Mtb has developed ways to modulate PRR signaling and interfere with processes like phagosome maturation and autophagy, enabling intracellular survival and growth frontiersin.orgmdpi.com.

While this compound's direct impact on these specific mycobacterial evasion strategies or host immune responses in the context of Mtb infection is not explicitly detailed in the search results, some studies explore the antimycobacterial activity of various compounds and plant extracts. For instance, research has investigated the antimycobacterial activity of medicinal plant extracts against Mycobacterium tuberculosis strains, including drug-resistant ones scirp.orgnih.gov. These studies often report minimum inhibitory concentrations (MIC) for the extracts, indicating their potency against the bacteria in vitro scirp.orgnih.gov.

Further research is needed to specifically investigate how this compound interacts with mycobacteria within the host environment. This would involve studying its potential to interfere with key mycobacterial virulence mechanisms, modulate host immune responses relevant to antimycobacterial defense (such as phagosome maturation, autophagy, or cytokine production), and its efficacy against intracellular mycobacteria in experimental models.

Given the focus on pathogen-host interactions, future studies could explore:

The effect of this compound on the survival and replication of Mtb within macrophages.

this compound's influence on host cellular pathways targeted by Mtb, such as phagosome maturation or autophagy.

Its potential to modulate the production of cytokines and other immune mediators during mycobacterial infection.

The identification of specific mycobacterial targets that this compound might interact with.

Such investigations, including detailed in vitro and in vivo studies, would provide valuable data on this compound's potential role in influencing the outcome of mycobacterial infections and its utility as a potential adjunct therapeutic agent.

Ecological and Biological Significance of Platanetin in Natural Systems

Role as a Plant Secondary Metabolite in Defense Mechanisms

Platanetin has been identified as a potent inhibitor of the exogenous NADH dehydrogenase in intact plant mitochondria oup.comnih.gov. This enzyme is located on the outer surface of the inner mitochondrial membrane nih.gov. Inhibition of this enzyme by this compound can affect the plant's respiratory processes oup.comresearchgate.net. The inhibitory effect on NADH oxidation has been observed in mitochondria from various plants, including potato tubers and etiolated mung bean hypocotyls researchgate.net. At a concentration of 2 micromolar, this compound can achieve 50% inhibition of NADH oxidation rate oup.com. This activity is thought to be related to its flavonoid structure and lipophilicity, along with the presence of an isoprenyl chain oup.com.

Beyond its impact on mitochondrial respiration, secondary metabolites like flavonoids are broadly involved in plant defense against herbivores, pathogens, and competing plants zju.edu.cnnih.gov. While the direct role of this compound specifically in deterring herbivores or pathogens is not explicitly detailed in the search results, its classification as a flavonoid and its inhibitory effect on a key plant enzyme suggest a potential defensive function. Flavonoids, in general, can act as toxins or affect the growth and survival of herbivores nih.gov. They can also be involved in defense against microorganisms nih.gov.

This compound is also noted as a potent natural uncoupler of oxidative phosphorylation in plant mitochondria oup.comnih.gov. This uncoupling activity, which allows for proton transfer across the mitochondrial inner membrane, is comparable to that of synthetic uncouplers oup.comnih.gov. Full uncoupling with succinate (B1194679) as a substrate can be achieved at 2 micromolar concentration oup.comnih.gov. At higher concentrations (10 micromolar and above), this compound can facilitate electron transfer from the mitochondrial inner membrane to O₂, involving flavoproteins oup.comnih.gov. This uncoupling and electron transfer activity could potentially influence cellular energy metabolism and signaling pathways, which are often implicated in plant defense responses oup.comnih.gov.

Contribution to Allelopathic Interactions in Plant Communities

Allelopathy involves the release of chemical compounds by plants that influence the growth and development of surrounding plants, typically negatively zju.edu.cngithub.io. These allelopathic compounds, or allelochemicals, can originate from living plant tissues or decomposing plant remains zju.edu.cn. This compound, a flavonoid isolated from Platanus acerifolia, is mentioned in the context of allelopathic interactions zju.edu.cnzju.edu.cn.

While the precise mechanisms by which this compound contributes to allelopathy are not extensively detailed in the provided search results, flavonoids are known to function as allelochemicals zju.edu.cnmdpi.com. Their effects can include inhibiting the growth of competing plant species zju.edu.cn. The inhibitory effect of this compound on mitochondrial NADH dehydrogenase could potentially impact the energy metabolism of neighboring plants if released into the environment, thereby contributing to allelopathic effects oup.comzju.edu.cnresearchgate.net. Allelopathic compounds may have initially evolved as defense mechanisms against pathogens or herbivores before becoming involved in interactions between higher plants zju.edu.cn.

Analytical Methodologies for the Detection and Quantification of Platanetin in Research

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of Platanetin from complex mixtures. Coupled with a Diode Array Detector (DAD), HPLC allows for the sensitive and specific detection of this compound based on its characteristic UV-Vis absorption spectrum.

Method development for the HPLC analysis of flavonoids like this compound typically involves the optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. Reversed-phase chromatography is commonly employed, utilizing a C18 column to separate compounds based on their hydrophobicity.

A typical mobile phase for flavonoid analysis consists of a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The acid helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups present in the this compound molecule. The gradient elution, where the proportion of the organic solvent is increased over time, is essential for eluting a wide range of compounds with varying polarities that may be present in a sample extract.

While a specific, validated HPLC method solely for this compound is not extensively detailed in publicly available literature, methods for similar flavonoids can be adapted. For instance, a common approach involves a gradient starting with a higher aqueous phase percentage, gradually increasing the organic phase to elute more hydrophobic compounds. The flow rate is typically maintained around 1.0 mL/min, and the column temperature is often controlled to ensure reproducibility. Detection is generally performed at a wavelength corresponding to the maximum absorbance of the flavonoid chromophore, which for many flavonoids lies in the range of 280-370 nm.

Table 1: Illustrative HPLC Parameters for Flavonoid Analysis Applicable to this compound

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-35 °C
Detection DAD, monitoring at ~280 nm and ~350 nm
Injection Volume 10-20 µL

Spectrometric Techniques (e.g., Mass Spectrometry - MS, Nuclear Magnetic Resonance - NMR)

Spectrometric techniques are indispensable for the structural elucidation and unambiguous identification of this compound.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection of this compound. Electrospray ionization (ESI) is a commonly used ionization source for flavonoids, and it can be operated in both positive and negative ion modes. In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule is fragmented, yielding a characteristic pattern of product ions that serves as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the de novo structural elucidation of natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the complete chemical structure.

While a complete, assigned NMR spectral dataset for this compound is not found in the readily accessible literature, the analysis of similar flavonoid structures provides an indication of the expected chemical shifts. ¹H NMR spectra of flavonoids typically show characteristic signals for the aromatic protons on the A and B rings, as well as any substituent protons. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern. scielo.brresearchgate.netmdpi.com ¹³C NMR spectra reveal the chemical shifts of all carbon atoms in the molecule, which are highly dependent on their chemical environment. scielo.brresearchgate.netmdpi.com

Method Development for Analysis in Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the low concentrations of the analyte and the presence of numerous interfering endogenous compounds. Therefore, robust sample preparation techniques are essential to extract this compound and remove matrix components prior to instrumental analysis.

Common sample preparation strategies include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the biological sample to precipitate proteins. The supernatant containing the analyte of interest can then be directly injected or further purified.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. Reversed-phase, normal-phase, or ion-exchange sorbents can be used depending on the physicochemical properties of this compound.

Following sample preparation, the extracts are typically analyzed by a highly sensitive and selective method, most commonly LC-MS/MS. The development of such a method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the required sensitivity, accuracy, and precision for pharmacokinetic and metabolic studies. This includes the selection of appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which significantly enhances the signal-to-noise ratio and the specificity of the assay.

Future Research Directions and Emerging Applications of Platanetin

Elucidation of Additional Molecular Targets and Signaling Pathways

While preliminary studies have identified some of Platanetin's biological effects, a comprehensive understanding of its molecular interactions is still in its infancy. A pivotal study has pinpointed this compound as a potent natural uncoupler of oxidative phosphorylation and a selective inhibitor of the external NADH dehydrogenase in the inner mitochondrial membrane of plants. nih.gov This finding provides a concrete molecular target and a foundation for further investigation into its bioenergetic effects in other biological systems.

Future research should aim to identify a broader range of molecular targets for this compound. Given its flavonoid structure, it is plausible that this compound interacts with various kinases, transcription factors, and other proteins involved in cellular signaling. Flavonoids are known to modulate multiple signaling pathways, and agents that suppress chronic inflammation by inhibiting the activation of transcription factors like NF-κB are promising for disease prevention and therapy. scispace.com Therefore, a key research direction will be to investigate this compound's effects on critical inflammatory and cell proliferation pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. mdpi.commdpi.comresearchgate.net Unraveling these interactions will be crucial for elucidating its potential therapeutic mechanisms in diseases characterized by inflammation and aberrant cell growth.

Table 1: Potential Molecular Targets and Signaling Pathways for Future this compound Research

Category Potential Target/Pathway Rationale
Molecular Targets Protein Kinases (e.g., PI3K, Akt, mTOR) Flavonoids are known to interact with and modulate the activity of various protein kinases involved in cell survival and proliferation.
Transcription Factors (e.g., Nrf2, AP-1) Flavonoids can influence the activity of transcription factors that regulate cellular responses to oxidative stress and inflammation.
Cell Surface Receptors (e.g., EGFR, VEGFR) Some flavonoids have been shown to interfere with growth factor receptor signaling, which is often dysregulated in diseases like cancer.
Signaling Pathways NF-κB Signaling Pathway A key pathway in regulating inflammatory responses, and a common target for anti-inflammatory flavonoids. scispace.com
MAPK Signaling Pathway Involved in cellular stress responses, proliferation, and apoptosis, and is often modulated by flavonoids. mdpi.com

Development of Novel this compound Analogs with Enhanced or Modified Biological Activities

Future research should focus on structure-activity relationship (SAR) studies to guide the rational design of this compound analogs. nih.govresearchgate.net By systematically altering the functional groups on the flavonoid backbone, researchers can identify key structural features responsible for its biological effects. For instance, modifying the hydroxylation pattern or adding or altering substituent groups could lead to analogs with improved properties. The synthesis and subsequent biological evaluation of these new compounds could yield next-generation therapeutic agents with superior performance. nih.govresearchgate.net

Table 2: Strategies for the Development of Novel this compound Analogs

Modification Strategy Potential Enhancement Example from Other Flavonoids/Compounds
Glycosylation Improved solubility and bioavailability. Hesperetin-7-O-glucoside shows altered gut microbiota interactions and host metabolism. nih.gov
Prenylation Enhanced biological activity and target binding. Prenylated flavonoids often exhibit increased lipophilicity and improved membrane permeability.
Alkylation/Acylation Modified lipophilicity and metabolic stability. Synthesis of paraxanthine (B195701) analogs (1,7-disubstituted xanthines) led to compounds with high affinity for adenosine (B11128) receptors. nih.gov

| Halogenation | Increased potency and altered electronic properties. | Halogenated derivatives of various bioactive molecules have shown enhanced therapeutic effects. |

Integration of Omics Technologies (e.g., metabolomics, proteomics) in this compound Research

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful, systems-level approach to understanding the biological effects of this compound. nih.govnih.govmdpi.commdpi.com These technologies can provide a global snapshot of the changes in metabolite and protein expression profiles within a biological system following treatment with this compound.

Future research should utilize metabolomics to identify the metabolic pathways perturbed by this compound. nih.gov This could reveal novel mechanisms of action and potential biomarkers of its activity. Untargeted metabolomics can be employed to assess the impact of xenobiotics on an organism's metabolic fingerprint. nih.gov Proteomics can be used to identify the specific proteins that are differentially expressed or post-translationally modified in response to this compound. nih.govmdpi.commdpi.com This can help in pinpointing its direct and indirect molecular targets. Integrating these omics datasets will provide a more holistic understanding of this compound's biological impact and pave the way for more targeted and effective therapeutic applications.

Exploration of this compound's Interplay in Microbiome-Host Interactions

The gut microbiome plays a crucial role in human health and disease, and there is growing evidence of a bidirectional interaction between flavonoids and intestinal microbes. mdpi.commdpi.com The gut microbiota can metabolize flavonoids into more bioactive compounds, while flavonoids, in turn, can modulate the composition and function of the gut microbiota. mdpi.commdpi.comresearchgate.net

Future research should investigate the metabolism of this compound by the gut microbiota and the biological activities of its resulting metabolites. nih.gov It is also important to explore how this compound influences the composition of the gut microbiome and what the subsequent effects are on host health. nih.govmdpi.com Understanding this interplay could open up new avenues for the use of this compound in managing conditions linked to gut dysbiosis. The interaction between gut microbiota and the host can influence the progression of various diseases, and polyphenols can play a significant role in this dynamic. researchgate.netjhas-bsh.com

Advanced Computational Modeling for Mechanism Prediction and Analog Design

In silico approaches, including molecular modeling and computational design, are invaluable tools for accelerating drug discovery and development. nih.govnih.govmdpi.comresearchgate.netresearchgate.netpagepress.orgmdpi.comnih.govmdpi.comresearchgate.netbiorxiv.org These methods can be used to predict the binding of this compound to its molecular targets, elucidate its mechanism of action at an atomic level, and guide the design of novel analogs with improved properties.

Future research should employ molecular docking and molecular dynamics simulations to model the interactions of this compound with its putative protein targets. nih.govnih.govmdpi.com These computational studies can provide insights into the binding affinity and specificity of this compound, helping to validate experimental findings and predict new targets. Furthermore, computational approaches can be utilized in the rational design of this compound analogs with enhanced binding characteristics and desired biological activities. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netbiorxiv.org This synergy between computational and experimental research will be instrumental in advancing the development of this compound-based therapeutics.

Q & A

Q. What is the primary biochemical mechanism of Platanetin in plant mitochondria, and how can it be experimentally validated?

this compound acts as a potent uncoupler of oxidative phosphorylation and selectively inhibits the external NADH dehydrogenase in plant mitochondria . To validate this:

  • Use isolated mitochondria (e.g., from potato tubers or mung bean hypocotyls) with substrates like succinate (for uncoupling assays) or NADH (for dehydrogenase inhibition studies).
  • Measure oxygen consumption rates using Clark-type electrodes under controlled conditions (e.g., ± ADP, ± inhibitors like cyanide).
  • Compare dose-response curves: 50% inhibition of NADH oxidation occurs at ~2 µM, while full uncoupling requires ~2 µM with succinate .

Q. Which experimental assays are most suitable for quantifying this compound’s dual roles as an uncoupler and inhibitor?

  • Uncoupling activity : Monitor mitochondrial membrane potential collapse using fluorescent probes (e.g., safranine O) or assess ATP synthesis inhibition.
  • NADH dehydrogenase inhibition : Track NADH oxidation spectrophotometrically at 340 nm in the presence of rotenone (to block Complex I) and antimycin A (to block Complex III) .
  • Include controls with synthetic uncouplers (e.g., FCCP) for comparative analysis.

Q. How does this compound’s lipophilicity influence its bioavailability in mitochondrial studies?

this compound’s isoprenyl chain enhances membrane permeability, enabling efficient H⁺ transfer across the inner mitochondrial membrane .

  • Use solvent systems like ethanol or DMSO (≤0.1% v/v) to maintain solubility without disrupting membrane integrity.
  • Validate lipophilicity via octanol-water partition coefficient (logP) assays.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s concentration-dependent effects (e.g., electron transfer vs. uncoupling)?

  • Low concentrations (1–5 µM) : Focus on NADH dehydrogenase inhibition and uncoupling using succinate as the substrate.
  • High concentrations (>10 µM) : Investigate electron transfer to O₂ via flavoproteins by measuring KCN-insensitive oxygen consumption .
  • Use differential substrate experiments (e.g., succinate vs. NADH) and include salicylhydroxamic acid to rule out alternative oxidase pathways.

Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?

  • Mitochondrial isolation : Standardize protocols for organelle purity (e.g., marker enzyme assays for cytochrome c oxidase).
  • Substrate specificity : Succinate-driven uncoupling is more reproducible than NADH-dependent pathways due to this compound’s selective inhibition of external NADH dehydrogenase .
  • Data normalization : Express results as % inhibition/uncoupling relative to baseline activity (e.g., state 4 respiration).

Q. How can this compound’s redox properties be leveraged to study mitochondrial reactive oxygen species (ROS) production?

  • At high concentrations, this compound donates electrons to O₂, generating ROS.
  • Quantify ROS using fluorescent probes (e.g., H₂DCFDA) in isolated mitochondria.
  • Compare ROS levels under varying this compound concentrations and substrate conditions (e.g., succinate vs. NADH) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound experiments?

  • Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values for inhibition.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., uncoupling efficiency across substrates).
  • Report uncertainties via confidence intervals or error propagation methods for replicate experiments .

Q. How does this compound compare to synthetic uncouplers (e.g., FCCP) in terms of experimental utility and limitations?

  • Advantages : Natural origin, dual functionality (uncoupling + inhibition), and specificity for plant mitochondria.
  • Limitations : Limited solubility in aqueous buffers, redox activity complicating ROS assays.
  • Experimental tip: Use FCCP as a positive control for uncoupling but validate this compound’s unique effects via parallel assays .

Methodological Optimization

Q. What strategies improve the isolation of high-purity this compound from plant sources for in vitro studies?

  • Extract bud scales of Platanus acerifolia with polar solvents (e.g., methanol/water).
  • Purify via HPLC using C18 columns and validate purity via NMR (e.g., characteristic 3,5,7,8-tetrahydroxy signals) .
  • Quantify yield using UV-Vis spectroscopy (flavonoid-specific absorbance at 280–320 nm).

Q. How can researchers design studies to investigate this compound’s effects in vivo without confounding variables?

  • Use plant models (e.g., Arabidopsis) with mitochondrial-specific fluorescent biosensors.
  • Control for environmental factors (light, temperature) and developmental stage.
  • Pair in vivo data with in vitro mitochondrial assays to isolate direct effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Platanetin
Reactant of Route 2
Platanetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.